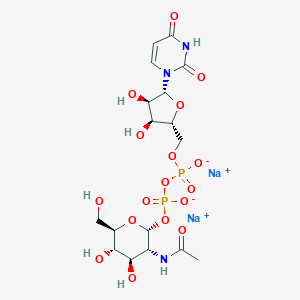

尿苷5'-二磷酸-N-乙酰氨基葡萄糖钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

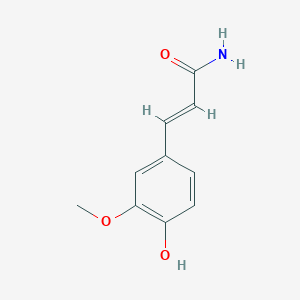

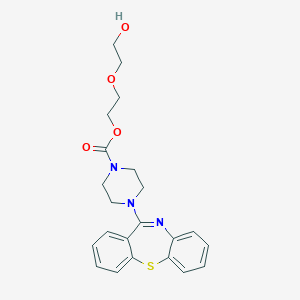

尿苷二磷酸-N-乙酰葡萄糖胺是一种核苷酸糖,也是代谢中的辅酶。它被糖基转移酶用来将N-乙酰葡萄糖胺残基转移到底物上。 这种化合物是所有含氮糖的生化前体,在糖胺聚糖、蛋白聚糖和糖脂的生物合成中起着至关重要的作用 .

科学研究应用

尿苷二磷酸-N-乙酰葡萄糖胺在科学研究中具有广泛的应用。在化学中,它被用于合成复杂的碳水化合物。在生物学中,它通过糖基化在蛋白质功能的调节中发挥作用。在医学中,它参与与糖基化缺陷相关的疾病的研究,并用于开发针对糖基化途径的药物。 在工业中,它用于生产糖胺聚糖,糖胺聚糖在化妆品和制药的生产中很重要 .

作用机制

尿苷二磷酸-N-乙酰葡萄糖胺的作用机制涉及它作为糖基转移酶的底物的作用,糖基转移酶将N-乙酰葡萄糖胺残基转移到蛋白质和脂质上该化合物也参与细胞内信号传导和通过O-GlcNAcylation调节蛋白质功能 .

生化分析

Biochemical Properties

Uridine 5’-diphospho-N-acetylglucosamine sodium salt acts as a sugar donor and aids in the endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with various enzymes and proteins, including O-GlcNAc transferase (OGT), a nucleocytoplasmic glycosyltransferase . The compound is involved in the modification of thousands of proteins, primarily restricted within the cytosolic and nuclear compartments .

Cellular Effects

The levels of Uridine 5’-diphospho-N-acetylglucosamine sodium salt are modulated by the concentration of nutrients exposed to the cell . Decreased levels of this compound can influence normal cellular proliferation and apoptosis .

Molecular Mechanism

Uridine 5’-diphospho-N-acetylglucosamine sodium salt exerts its effects at the molecular level through various mechanisms. It serves as a donor substrate for O-GlcNAc transferase (OGT), which modifies proteins by adding unique N-acetylglucosamine residues . This compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) .

Metabolic Pathways

Uridine 5’-diphospho-N-acetylglucosamine sodium salt is involved in the hexosamine biosynthetic pathway (HBP), where it interacts with various enzymes

Transport and Distribution

Uridine 5’-diphospho-N-acetylglucosamine sodium salt is actively transported into the Golgi apparatus through the nucleotide sugar transporter (NST)

准备方法

尿苷二磷酸-N-乙酰葡萄糖胺可以通过多种方法制备,包括化学方法、酶法、化学酶法和发酵法。化学合成涉及多个步骤,总收率约为15%。 酶法合成使用N-乙酰葡萄糖胺-1-磷酸和尿苷三磷酸作为底物,收率约为60% . 工业生产通常采用使用酿酒酵母的整细胞催化,优化磷酸二氢钠浓度、温度和维生素B1水平等条件,以提高产量 .

化学反应分析

尿苷二磷酸-N-乙酰葡萄糖胺经历各种类型的反应,包括糖基化,它作为N-乙酰葡萄糖胺残基的供体。这些反应中常用的试剂包括糖基转移酶。 这些反应产生的主要产物是糖胺聚糖、蛋白聚糖和糖脂 . 它也作为O-连接的N-乙酰葡萄糖胺转移酶的底物参与细胞内信号传导,这些转移酶安装O-GlcNAc翻译后修饰 .

相似化合物的比较

尿苷二磷酸-N-乙酰葡萄糖胺类似于其他核苷酸糖,如尿苷二磷酸葡萄糖和尿苷二磷酸半乳糖。它作为N-乙酰葡萄糖胺残基供体的作用是独一无二的,这些残基对于糖胺聚糖、蛋白聚糖和糖脂的生物合成至关重要。 其他类似化合物包括尿苷二磷酸葡萄糖醛酸和尿苷二磷酸-N-乙酰半乳糖胺,它们参与不同的糖基化途径 .

属性

CAS 编号 |

91183-98-1 |

|---|---|

分子式 |

C17H25N3Na2O17P2 |

分子量 |

651.3 g/mol |

IUPAC 名称 |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |

InChI 键 |

HXWKMJZFIJNGES-YZVFIFBQSA-L |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

528-04-1 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)

![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)

![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)